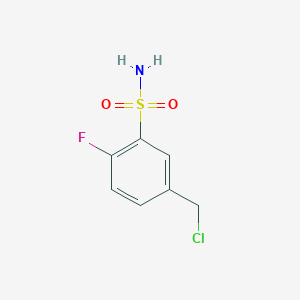

5-(Chloromethyl)-2-fluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c8-4-5-1-2-6(9)7(3-5)13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOSACFECIXZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloromethyl 2 Fluorobenzenesulfonamide and Its Analogues

Retrosynthetic Analysis of the 5-(Chloromethyl)-2-fluorobenzenesulfonamide Core Structure

A retrosynthetic analysis of 5-(chloromethyl)-2-fluorobenzenesulfonamide reveals several plausible synthetic routes. The primary disconnection points are the sulfonamide bond (S-N) and the carbon-halogen bonds (C-F and C-Cl).

Route A: Late-stage Chloromethylation

This approach involves the initial synthesis of 2-fluorobenzenesulfonamide (B182581), followed by chloromethylation. The key challenge in this route is controlling the regioselectivity of the chloromethylation reaction, as the activating effect of the fluorine atom and the deactivating effect of the sulfonamide group will direct the incoming electrophile.

Route B: Synthesis from a Pre-functionalized Benzene (B151609) Ring

An alternative strategy begins with a benzene ring already bearing the fluoro and a precursor to the chloromethyl group, such as a methyl group. This precursor, 2-fluoro-5-methylbenzenesulfonamide, can then be converted to the final product via chlorination of the methyl group. This route offers better control over the substitution pattern on the aromatic ring.

Route C: Assembly from a Sulfonyl Chloride Intermediate

This common and often efficient approach involves the preparation of the key intermediate, 5-(chloromethyl)-2-fluorobenzenesulfonyl chloride. Subsequent amination of this sulfonyl chloride with an appropriate nitrogen source, such as ammonia (B1221849), directly yields the target sulfonamide. This method is advantageous as the formation of the sulfonamide bond is typically a high-yielding and reliable reaction.

Given the reliability and control offered, Route C, proceeding through the 5-(chloromethyl)-2-fluorobenzenesulfonyl chloride intermediate, is often a preferred synthetic strategy.

Foundational Approaches to Benzenesulfonamide (B165840) Synthesis

The formation of the sulfonamide linkage is a cornerstone of synthesizing the target molecule. Several well-established and advanced methods are available for constructing this crucial S-N bond.

Direct Sulfonylation of Amines with Aryl Sulfonyl Chlorides

The most traditional and widely employed method for synthesizing benzenesulfonamides is the reaction of an aryl sulfonyl chloride with an amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction of a sulfonyl chloride with ammonia is a direct method for the preparation of primary sulfonamides. For instance, 2-fluorobenzenesulfonamide can be synthesized by reacting 2-fluorobenzenesulfonyl chloride with ammonium (B1175870) hydroxide. nih.gov Similarly, substituted benzenesulfonamides can be prepared from the corresponding anilines via a Sandmeyer reaction to generate the sulfonyl chloride, followed by treatment with ammonia. tandfonline.com

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 2-Fluorobenzenesulfonyl chloride, NH4OH (50%) | Tetrahydrofuran | 2-Fluorobenzenesulfonamide | Not specified | nih.gov |

| Aniline derivative, (1) NaNO2, HCl; (2) CuCl, AcOH, SO2 | NH3, DCM | Substituted Benzenesulfonamide | Not specified | tandfonline.com |

Advanced S–N Bond Formation Strategies

Beyond the classical sulfonylation of amines, more advanced strategies for S-N bond formation have been developed. These methods often offer milder reaction conditions, broader substrate scope, and improved efficiency. One such approach involves the copper and visible light-induced coupling of phenylsulfinic acid derivatives with aryl azides, which proceeds under redox-neutral conditions. This method provides an alternative to traditional nucleophilic substitution reactions.

Regioselective Introduction of Halogen Substituents (Fluorine and Chlorine)

The precise placement of fluorine and chlorine atoms on the benzene ring is critical for the synthesis of 5-(chloromethyl)-2-fluorobenzenesulfonamide. This requires careful consideration of directing group effects and the choice of halogenating agents.

Electrophilic Fluorination Techniques for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is often achieved through electrophilic fluorination. This method is particularly useful for synthesizing fluorinated aromatic compounds from their non-fluorinated precursors.

N-Fluorobenzenesulfonimide (NFSI) is a widely used electrophilic fluorinating agent due to its stability, ease of handling, and high reactivity. rsc.org It can be used for the direct fluorination of a variety of aromatic and heteroaromatic compounds. An efficient, metal-free fluorination of 2H-indazoles has been developed using NFSI in water under ambient air, suggesting a radical mechanistic pathway. mdpi.com

The reactivity and selectivity of NFSI can be influenced by the reaction conditions and the substrate. For example, the fluorination of activated aromatic systems can proceed under mild conditions, while less reactive substrates may require harsher conditions or the use of a catalyst.

| Substrate | Reagent | Conditions | Product | Reference |

| 2H-Indazoles | NFSI | Water, ambient air | Fluorinated indazole derivatives | mdpi.com |

The introduction of the chloromethyl group can be achieved through chloromethylation of a suitable precursor. For instance, chloromethylation of fluorobenzene (B45895) derivatives can be accomplished using reagents such as paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Utilization of Selectfluor and Related N-F Reagents

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of 2-fluoro-benzenesulfonamide derivatives. Electrophilic fluorinating reagents, particularly those with a nitrogen-fluorine (N-F) bond, have proven to be highly effective for this transformation. wikipedia.orgorganicreactions.org Among these, Selectfluor, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a prominent and commercially available reagent. wikipedia.org

Selectfluor and other related N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), are valued for their stability, ease of handling, and ability to act as a source of "electrophilic fluorine" (F+). wikipedia.orgnih.gov These reagents are capable of fluorinating a wide range of electron-rich aromatic compounds under relatively mild conditions. nih.gov The mechanism of electrophilic fluorination with N-F reagents is complex and can proceed through either an electron transfer pathway or a direct SN2 attack on the fluorine atom. wikipedia.org Studies have shown that for some substrates, the reaction proceeds via a single electron transfer (SET) mechanism. wikipedia.org

The reactivity of N-F reagents can be tuned by modifying the electronic properties of the nitrogen-containing scaffold. wikipedia.orgnih.gov For instance, reagents with more electron-withdrawing groups attached to the nitrogen atom tend to be more powerful fluorinating agents. wikipedia.org This tunability allows for the selection of an appropriate reagent for a given substrate, minimizing potential side reactions. nih.gov

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Commercially available, stable, and widely used for electrophilic fluorination. wikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | A powerful and effective electrophilic fluorinating agent. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another effective N-F reagent for electrophilic fluorination. wikipedia.org |

Nuance in Fluorination Site-Selectivity

The regioselectivity of electrophilic aromatic substitution reactions, including fluorination, is a critical consideration in the synthesis of polysubstituted aromatic compounds. The position at which the fluorine atom is introduced onto the benzene ring is directed by the electronic properties of the substituents already present.

In the case of synthesizing 5-(chloromethyl)-2-fluorobenzenesulfonamide, the directing effects of the existing chloromethyl and sulfonamide (or its precursor) groups will influence the position of fluorination. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. youtube.com

Strategies for Incorporating the Chloromethyl Moiety

The introduction of a chloromethyl group onto an aromatic ring is a valuable transformation in organic synthesis, as the chloromethyl group can be readily converted into a variety of other functional groups. thieme-connect.de The most common method for this transformation is the Blanc chloromethylation reaction. wikipedia.org

The Blanc reaction involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. thieme-connect.dewikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is a chloromethyl cation or a related species generated in situ. wikipedia.org

Variations of the chloromethylation reaction exist, utilizing different sources of formaldehyde and different catalysts. For example, paraformaldehyde can be used in place of aqueous formaldehyde. sciencemadness.org Other reagents that can be used for chloromethylation include chloromethyl methyl ether and bis(chloromethyl) ether. wikipedia.org However, the high carcinogenicity of bis(chloromethyl) ether has limited its use in industrial applications. wikipedia.org

The reactivity of the aromatic substrate is a key factor in the success of the chloromethylation reaction. Electron-rich aromatic compounds undergo chloromethylation more readily than electron-deficient ones. thieme-connect.de For deactivated aromatic compounds, stronger reaction conditions or more active catalyst systems may be required. dur.ac.uk

Convergent and Divergent Synthetic Pathways to Polysubstituted Benzenesulfonamides

The synthesis of complex molecules like polysubstituted benzenesulfonamides can be approached through either convergent or divergent strategies.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to generate a library of structurally related compounds. This strategy is particularly useful for structure-activity relationship (SAR) studies in drug discovery. Starting from a pre-functionalized benzenesulfonamide, a divergent approach could be used to introduce a variety of substituents at different positions on the aromatic ring.

Catalytic and Green Chemistry Approaches in 5-(Chloromethyl)-2-fluorobenzenesulfonamide Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. This has led to the exploration of catalytic and green chemistry approaches for the synthesis of sulfonamides.

Metal-Catalyzed C-N Cross-Coupling Reactions

The formation of the sulfonamide bond (C-N bond) is a key step in the synthesis of benzenesulfonamides. While traditional methods often involve the reaction of a sulfonyl chloride with an amine, transition metal-catalyzed cross-coupling reactions have emerged as a powerful alternative. acs.org

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have been widely used for the synthesis of anilines and their derivatives. acs.org These methods have been extended to the synthesis of N-aryl sulfonamides. princeton.edu Nickel-catalyzed cross-coupling reactions have also been developed for the formation of C-N bonds between sulfonamides and aryl electrophiles. princeton.edu

These catalytic methods often offer broader substrate scope, higher functional group tolerance, and milder reaction conditions compared to traditional methods. acs.orgnih.gov They represent a significant advance in the synthesis of sulfonamides, enabling the construction of complex molecules with greater efficiency.

| Catalyst System | Reaction Type | Key Advantages |

|---|---|---|

| Palladium-based catalysts (e.g., Pd(dba)2 with suitable ligands) | Buchwald-Hartwig Amination | Broad substrate scope, high functional group tolerance, well-established methodology. acs.org |

| Nickel-based catalysts | C-N Cross-Coupling | Can be more cost-effective than palladium, offers complementary reactivity. princeton.edu |

Mechanochemical Synthesis and Solvent-Free Conditions

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the use of hazardous solvents. Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, offers a promising solvent-free alternative. rsc.org

Mechanochemical methods have been successfully applied to the synthesis of aromatic sulfonamides. rsc.orgrsc.org These reactions are often carried out in a ball mill, where the mechanical energy facilitates the reaction between the solid reactants. This approach can lead to shorter reaction times, higher yields, and simplified work-up procedures.

Other solvent-free or green solvent approaches for sulfonamide synthesis include reactions carried out in water, ethanol, or deep eutectic solvents. researchgate.netresearchgate.net These methods aim to reduce the environmental impact of chemical synthesis by replacing traditional volatile organic solvents with more sustainable alternatives. The development of such eco-friendly methods is a key area of research in modern organic chemistry. mdpi.com

Development of Chiral 5-(Chloromethyl)-2-fluorobenzenesulfonamide Precursors and Analogues

The development of chiral precursors and analogues of 5-(chloromethyl)-2-fluorobenzenesulfonamide is a specialized area of synthetic chemistry, driven by the demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science. The introduction of chirality into the benzenesulfonamide scaffold can be achieved through several strategic approaches, primarily focusing on asymmetric synthesis and the use of chiral auxiliaries. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer.

A common strategy for inducing chirality in aromatic sulfonamides involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. Once the desired chirality is established, the auxiliary can be removed. For instance, Ellman's tert-butanesulfinamide has been widely employed in the stereoselective synthesis of chiral amines, which can be precursors to more complex chiral molecules. osi.lv While not directly applied to 5-(chloromethyl)-2-fluorobenzenesulfonamide in the reviewed literature, this methodology provides a foundational approach for the asymmetric synthesis of related structures.

Another key approach is the stereoselective synthesis of sulfinates, which are versatile intermediates for a variety of chiral sulfinyl compounds. acs.orgnih.gov The Andersen-Pfitzner-Moffatt oxidation, for example, allows for the synthesis of chiral sulfoxides from sulfinates. More contemporary methods involve the asymmetric condensation of prochiral sulfinates with alcohols using organocatalysts. nih.gov This strategy has been successfully used to prepare a wide range of enantioenriched sulfinate esters, which can then be converted to other chiral sulfur compounds. nih.gov

Table 1: Key Strategies for Asymmetric Synthesis of Chiral Sulfonamide Precursors

| Strategy | Description | Key Features | Potential Application to Target Compound |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. osi.lv | High diastereoselectivity, well-established methods (e.g., Ellman's auxiliary). | Synthesis of chiral amine precursors that can be converted to the target sulfonamide. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | High enantioselectivity, catalytic amounts of chiral material required. | Enantioselective functionalization of the benzene ring or the chloromethyl group. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable to a wide range of compounds, various techniques available (e.g., chromatography). | Separation of racemic precursors of 5-(chloromethyl)-2-fluorobenzenesulfonamide. |

| Stereoselective Sulfinate Synthesis | Asymmetric synthesis of chiral sulfinate esters as versatile intermediates. nih.gov | Access to a variety of chiral sulfur compounds with high enantiopurity. | Conversion of the corresponding sulfonyl chloride to a chiral sulfinate, followed by further transformation. |

Detailed research findings on the direct asymmetric synthesis of 5-(chloromethyl)-2-fluorobenzenesulfonamide are not extensively documented in publicly available literature. However, the principles of asymmetric synthesis for related fluorinated and functionalized benzenesulfonamides can be extrapolated. For example, the enantioselective functionalization of a prochiral benzenesulfonamide derivative could be achieved using a chiral catalyst. This might involve an asymmetric C-H activation or a stereoselective addition to an unsaturated precursor.

The synthesis of chiral building blocks is another crucial aspect. For instance, the preparation of enantiomerically pure chloromethyl- or fluorinated aromatic compounds can serve as a starting point. These chiral synthons can then be elaborated into the final sulfonamide structure.

Table 2: Representative Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

| Auxiliary/Catalyst | Type | Typical Application | Reference |

| (R)-(+)- and (S)-(-)-tert-Butanesulfinamide | Chiral Auxiliary | Asymmetric synthesis of chiral amines. | osi.lv |

| Evans Oxazolidinones | Chiral Auxiliary | Stereoselective alkylations, aldol (B89426) reactions. | |

| Cinchona Alkaloids | Organocatalyst | Enantioselective sulfinylation of alcohols. | scilit.com |

| Chiral Phosphoric Acids | Organocatalyst | Atroposelective iodination of N-arylindoles. | researchgate.net |

| Rhodium-based Catalysts | Transition Metal Catalyst | Enantioselective C-H insertion reactions. | nih.gov |

Chemical Reactivity and Functional Group Transformations of 5 Chloromethyl 2 Fluorobenzenesulfonamide

Reactivity Profiles of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a critical functional handle for a variety of chemical modifications. Its reactivity is centered on the acidic proton of the nitrogen atom, which can be removed by a base to generate a nucleophilic sulfonamidate anion.

The nitrogen atom of the sulfonamide can be functionalized through alkylation and acylation reactions, typically after deprotonation.

N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides or alcohols, under basic conditions. acs.orgdnu.dp.ua Modern methods often employ transition-metal catalysts to facilitate the reaction with alcohols through a "borrowing hydrogen" approach, which is considered a greener alternative as it produces water as the only byproduct. acs.orgorganic-chemistry.org For 5-(chloromethyl)-2-fluorobenzenesulfonamide, mono-N-alkylation can be achieved with a range of primary alcohols in the presence of a manganese or iridium catalyst. acs.orgrsc.org The reaction proceeds by forming a sulfonamidate anion that then acts as a nucleophile.

N-Acylation: The sulfonamide nitrogen can also be acylated using acylating agents like acyl chlorides or carboxylic anhydrides. tandfonline.com Due to the relatively low nucleophilicity of the sulfonamide nitrogen, these reactions often require a catalyst, such as copper(II) triflate (Cu(OTf)₂), or the use of stronger acylating agents like N-acylbenzotriazoles in the presence of a strong base like sodium hydride (NaH). tandfonline.comsemanticscholar.orgsemanticscholar.org These methods provide efficient routes to N-acylsulfonamides, which are significant motifs in medicinal chemistry. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions of Sulfonamides

| Transformation | Reagents & Conditions | Product Type |

| N-Alkylation | 1. Base (e.g., K₂CO₃, Cs₂CO₃) 2. Alkyl Halide (R-X) | N-Alkylsulfonamide |

| N-Alkylation | Alcohol (R-CH₂OH), Mn or Ir catalyst, Base | N-Alkylsulfonamide |

| N-Acylation | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | N-Acylsulfonamide |

| N-Acylation | Carboxylic Anhydride ((RCO)₂O), Cu(OTf)₂ (cat.) | N-Acylsulfonamide |

| N-Acylation | N-Acylbenzotriazole, NaH | N-Acylsulfonamide |

The sulfonamide group is a key precursor for the synthesis of sulfonylureas, a class of compounds with significant biological applications. The general synthesis involves the reaction of the sulfonamide with an isocyanate. Alternatively, a two-step procedure can be employed where the sulfonamide is first reacted with a chloroformate ester (e.g., ethyl chloroformate) in the presence of a base like potassium carbonate to form a sulfonyl carbamate (B1207046) intermediate. This intermediate is then condensed with a primary or secondary amine to yield the final sulfonylurea derivative.

While heterocyclic annulations directly involving the sulfonamide group of this specific molecule are not widely documented, sulfonamides, in general, can participate in cyclization reactions to form various sulfur- and nitrogen-containing heterocycles, depending on the other functional groups present in the molecule.

Transformations of the Chloromethyl Substituent

The chloromethyl group (-CH₂Cl) is a benzylic halide, making it highly reactive towards a variety of transformations, primarily nucleophilic substitution.

The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. The benzylic position stabilizes the transition state, facilitating the displacement of the chloride ion. quora.com

Halogen Exchange: The chloride can be replaced by other halogens, such as bromide or iodide, through the Finkelstein reaction, typically using a salt like sodium iodide in acetone.

Etherification: Reaction with alkoxides or phenoxides (RO⁻) yields benzyl (B1604629) ethers (Ar-CH₂OR). This is a standard Williamson ether synthesis.

Amination: Displacement by ammonia (B1221849), primary amines, or secondary amines leads to the formation of primary, secondary, or tertiary benzylamines, respectively.

Other Nucleophiles: Other common nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), and thiols (RSH) can also readily displace the chloride to form the corresponding nitriles, azides, and thioethers.

Table 2: Examples of Nucleophilic Displacement on the Chloromethyl Group

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

| Iodide (I⁻) | NaI in acetone | -CH₂I |

| Ethoxide (EtO⁻) | NaOEt in EtOH | -CH₂OCH₂CH₃ (Ether) |

| Ammonia (NH₃) | Aqueous NH₃ | -CH₂NH₂ (Primary Amine) |

| Cyanide (CN⁻) | NaCN in DMSO | -CH₂CN (Nitrile) |

| Azide (N₃⁻) | NaN₃ | -CH₂N₃ (Azide) |

The chloromethyl group can also undergo oxidation and reduction reactions to yield different functional groups at the benzylic position.

Oxidation: The chloromethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under alkaline conditions will typically oxidize the benzylic position directly to a carboxylic acid. wikipedia.orgopenstax.org Milder, more specific methods may be required to stop the oxidation at the aldehyde stage.

Reduction: The chloromethyl group can be reduced to a methyl group (-CH₃). This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over a Pd catalyst) or by using strong acids in the presence of a hydride source. acs.org This reaction effectively removes the reactive halide handle.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in 5-(chloromethyl)-2-fluorobenzenesulfonamide towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of the three existing substituents: fluoro (-F), chloromethyl (-CH₂Cl), and sulfonamide (-SO₂NH₂). fiveable.me

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom. It does not participate in resonance with the ring and is considered an ortho, para-director. csbsju.edu

Sulfonamide Group (-SO₂NH₂): This is a powerful electron-withdrawing group through both inductive and resonance effects (-I, -R). Consequently, it is a strong deactivating group and a meta-director. libretexts.org

Table 3: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -F | 2 | -I (Strong) | +R (Weak) | Deactivating | ortho, para |

| -CH₂Cl | 5 | -I (Weak) | None | Deactivating | ortho, para |

| -SO₂NH₂ | 1 | -I (Strong) | -R (Strong) | Deactivating | meta |

Electrophilic and Nucleophilic Aromatic Substitutions on Fluorinated Benzene Rings

The benzene ring of 5-(chloromethyl)-2-fluorobenzenesulfonamide is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the reactivity of the benzene ring is generally reduced due to the presence of two deactivating groups: the fluorine atom and the sulfonamide group. The chloromethyl group is weakly deactivating. Deactivating groups make electrophilic substitution reactions slower compared to benzene. chemistrysteps.comaakash.ac.in

The directing effects of the substituents determine the position of attack for an incoming electrophile. These effects are summarized in the table below.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F (Fluoro) | -I (Strongly withdrawing) | +M (Weakly donating) | Deactivating | Ortho, Para-directing |

| -SO₂NH₂ (Sulfonamide) | -I (Strongly withdrawing) | -M (Withdrawing) | Deactivating | Meta-directing |

| -CH₂Cl (Chloromethyl) | -I (Weakly withdrawing) | N/A | Weakly Deactivating | Ortho, Para-directing |

Given the positions of the existing groups on 5-(chloromethyl)-2-fluorobenzenesulfonamide, a consensus on the site of electrophilic attack can be predicted. The fluorine is at position 2, the sulfonamide is at position 1, and the chloromethyl group is at position 5. The positions ortho and para to the fluorine are 3 and 6 (para is occupied by the sulfonamide). The positions ortho and para to the chloromethyl group are 4 and 6. The position meta to the sulfonamide is position 3. Therefore, electrophilic attack is most likely to occur at position 3, which is ortho to the fluorine and meta to the sulfonamide, or at position 6, which is ortho to both the fluorine and the chloromethyl group.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a plausible reaction pathway for this molecule, primarily involving the displacement of the fluorine atom. SNAr reactions are favored on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, particularly when these groups are positioned ortho or para to the leaving group. libretexts.org

In 5-(chloromethyl)-2-fluorobenzenesulfonamide, the sulfonamide group at the ortho position is a powerful electron-withdrawing group that can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgresearchgate.net Fluorine is an effective leaving group in SNAr reactions because its high electronegativity helps to stabilize the intermediate complex through the inductive effect. libretexts.org Thus, the fluorine atom at C-2 can be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates, to yield 2-substituted-5-(chloromethyl)benzenesulfonamide derivatives.

The chloromethyl group at the para position to the fluorine also contributes to the activation of the ring towards nucleophilic attack, albeit to a lesser extent than the ortho-sulfonamide group.

Stereoelectronic Influence of Fluorine on Reactivity

The fluorine atom at the C-2 position exerts a significant stereoelectronic influence on the reactivity of the molecule. This influence stems from its unique combination of high electronegativity and the ability of its lone pairs to participate in resonance.

The strong inductive electron withdrawal (-I effect) by fluorine polarizes the C-F bond and decreases the electron density of the entire aromatic ring, thereby deactivating it towards electrophilic attack. csbsju.edu However, this same effect is beneficial for nucleophilic aromatic substitution, as it stabilizes the carbanionic intermediate.

The resonance donation (+M effect) of fluorine's lone pairs, while weaker than its inductive effect, is crucial for its ortho, para-directing nature in electrophilic aromatic substitution. wikipedia.org This effect partially counteracts the deactivation at the ortho and para positions, making them more susceptible to electrophilic attack than the meta position. The poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine results in a weaker resonance effect compared to other first-row elements like oxygen or nitrogen. wikipedia.org

This duality of fluorine's electronic effects—strong induction and moderate resonance—is a key determinant of the chemical behavior of 5-(chloromethyl)-2-fluorobenzenesulfonamide in aromatic substitution reactions.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient strategy for the structural diversification of 5-(chloromethyl)-2-fluorobenzenesulfonamide. The functional groups present in this molecule provide several handles for its incorporation into known MCRs, either directly or after minor modification.

Ugi Reaction

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The primary sulfonamide group (-SO₂NH₂) in 5-(chloromethyl)-2-fluorobenzenesulfonamide can potentially serve as the amine component in a Ugi-type reaction. researchgate.net This would lead to the formation of α-sulfonylamino amide derivatives, incorporating the complex benzenesulfonamide (B165840) scaffold in a single, atom-economical step. rsc.orgrsc.org

A hypothetical Ugi reaction could involve:

Amine: 5-(Chloromethyl)-2-fluorobenzenesulfonamide

Aldehyde: Various aromatic or aliphatic aldehydes

Carboxylic Acid: Various carboxylic acids

Isocyanide: Various isocyanides

This approach would allow for the rapid generation of a library of complex molecules with potential biological activity, leveraging the diversity of the other three components.

Passerini Reaction

The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.org While 5-(chloromethyl)-2-fluorobenzenesulfonamide cannot directly participate in this reaction in its native form, a simple transformation of the chloromethyl group can provide a suitable starting material.

The chloromethyl group (-CH₂Cl) is a versatile functional handle that can be readily converted into an aldehyde group (-CHO) through oxidation (e.g., Sommelet reaction or using DMSO-based oxidants). The resulting 2-fluoro-5-formylbenzenesulfonamide could then be employed as the aldehyde component in a Passerini reaction. chemistnotes.com

This two-step sequence (oxidation followed by Passerini reaction) would enable the incorporation of the 2-fluorobenzenesulfonamide (B182581) core into a diverse range of α-acyloxy amides, further expanding the chemical space accessible from the starting compound.

Pre Clinical Biological and Mechanistic Investigations of 5 Chloromethyl 2 Fluorobenzenesulfonamide Analogues

Structure-Activity Relationship (SAR) Studies for Benzenesulfonamide (B165840) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of benzenesulfonamide derivatives influences their biological activity. These studies guide the modification of molecules to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The rational design of benzenesulfonamide analogues involves targeted modifications to the molecule to improve its interaction with a biological target. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) analysis, are often employed to link the physicochemical properties of these compounds with their biological activities. nanobioletters.com This allows for the prediction of the inhibitory activity of new derivatives before synthesis. nanobioletters.com

Key principles in the rational design of these derivatives include:

Substitution on the Benzene (B151609) Ring : The position and nature of substituents on the aromatic ring significantly impact activity. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, a 2-OH group was found to be essential for activity against 12-lipoxygenase, with the 3-methoxy group being optimal. acs.org Replacing the 3-methoxy group with a chloro group maintained comparable activity, while other substituents at the 3-, 5-, and 6-positions led to a drastic loss of activity. acs.org

Modification of the Sulfonamide Moiety : The sulfonamide group is a critical pharmacophore, particularly for targets like carbonic anhydrases, as it coordinates with the zinc ion in the active site. nih.gov Modifications to this group or the "tail" portion of the molecule can fine-tune selectivity for different enzyme isoforms. tandfonline.com

Linker Modification : For derivatives with multiple moieties, the linker connecting them plays a crucial role. In one study, constraining the linker within a cyclic urea structure produced the highest selectivity for certain carbonic anhydrase isoforms over others. tandfonline.com The presence of a urea carbonyl group in the linker was also found to establish beneficial hydrogen bonds within the enzyme's active site. tandfonline.com

These design principles allow researchers to systematically alter the chemical structure to achieve desired biological effects, such as increased potency or improved selectivity for a specific enzyme isoform. acs.orgtandfonline.com

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design used to create novel chemical entities with improved properties while retaining the desired biological activity. nih.govresearchgate.net

Scaffold Hopping : This strategy involves replacing the core molecular framework (the scaffold) of a known active compound with a different one. researchgate.net The goal is to identify new, patentable structures that maintain the original compound's key binding interactions but may have better synthetic accessibility or improved drug-like properties. nih.govnih.gov For benzenesulfonamide derivatives, this could involve replacing the benzene ring with a different aromatic or heterocyclic system that preserves the spatial arrangement of the critical sulfonamide group.

Bioisosteric Replacement : This technique involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, thereby retaining the same biological activity. researchgate.netu-strasbg.fr This is often used to overcome issues related to metabolism, toxicity, or pharmacokinetics. u-strasbg.fr For example, in the development of 12-lipoxygenase inhibitors, a thiophene was used as a bioisostere for a phenyl group, resulting in potent inhibition. acs.org Similarly, a benzoxazole was found to be a suitable replacement for other groups, possessing good potency. acs.org These strategies are powerful tools for optimizing lead compounds and exploring new chemical spaces. nih.gov

Anticancer Research: In Vitro Mechanistic and Anti-proliferative Studies

Analogues of 5-(chloromethyl)-2-fluorobenzenesulfonamide have been a significant focus of anticancer research due to their ability to inhibit the proliferation of various cancer cell lines. brown.edunih.govexlibrisgroup.com The anti-proliferative effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values.

For example, a study on novel benzenesulfonamide derivatives revealed significant cytotoxic activities against a panel of cancer cell lines, including DU-145 (prostate), MCF-7 (breast), HCT-15 (colon), and HT-29 (colon). nih.gov One particular compound from this series exhibited superior cytotoxicity with IC50 values below 1 µM in most of the tested cell lines. nih.gov In another investigation, 4-thiazolone-based benzenesulfonamides showed significant inhibitory effects against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values ranging from 1.52 to 6.31 µM. rsc.org Furthermore, a study of 2,5-Dichlorothiophene-3-sulfonamide reported GI50 values of 7.2 µM, 4.62 µM, and 7.13 µM against HeLa (cervical), MDA-MB-231 (breast), and MCF-7 (breast) cancer cells, respectively. nih.gov

| Compound Class/Name | Cancer Cell Line | Cell Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| Benzenesulfonamide analogue (A2) | DU-145 | Prostate | IC50 | < 1 | nih.gov |

| 4-Thiazolone-based benzenesulfonamide (4e) | MDA-MB-231 | Breast | IC50 | 1.52 - 6.31 | rsc.org |

| 4-Thiazolone-based benzenesulfonamide (4g) | MCF-7 | Breast | IC50 | 1.52 - 6.31 | rsc.org |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | Cervical | GI50 | 7.2 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 | Breast | GI50 | 4.62 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | Breast | GI50 | 7.13 | nih.gov |

A key mechanism through which benzenesulfonamide analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of cellular signaling pathways that regulate cell survival and proliferation. nih.govimmunopathol.comtandfonline.com

Studies have shown that certain benzenesulfonamide derivatives can induce apoptosis in cancer cells through various means. nih.gov For instance, one compound was found to induce apoptosis in DU-145 prostate cancer cells, as evidenced by DAPI staining, Annexin V-FITC assays, the generation of reactive oxygen species (ROS), and alterations in the mitochondrial membrane potential. nih.gov Another study demonstrated that a 4-thiazolone-based benzenesulfonamide derivative was capable of inducing apoptosis in MDA-MB-231 breast cancer cells, leading to a 22-fold increase in the percentage of Annexin V-FITC positive cells compared to the control. rsc.org

Furthermore, sulfonamide analogues can modulate key signaling pathways involved in cancer progression. For example, a methanesulfonamide analogue of cryptopleurine was found to inhibit cancer cell growth by inducing G0/G1 cell cycle arrest through the activation of the JNK signaling pathway in renal cancer cells. acs.org This same compound also inhibited the migration and invasion of cancer cells by modulating the p38 MAPK signaling pathway. acs.org Other sulfonamide derivatives have been shown to activate the p38/ERK phosphorylation pathway, leading to the increased expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9. tandfonline.com

The identification and validation of specific molecular targets are crucial for understanding the anticancer mechanisms of benzenesulfonamide analogues and for the development of more effective cancer therapies. nih.govbrown.eduexlibrisgroup.com Research has identified several key proteins and enzymes that are targeted by these compounds in cancer cells.

One of the most well-studied targets for anticancer sulfonamides is carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX. nih.govrsc.org The inhibition of CA IX by benzenesulfonamide derivatives has been shown to be a significant mechanism of their anticancer activity. rsc.org For example, a series of 4-thiazolone-based benzenesulfonamides exhibited excellent inhibitory activity against CA IX, with IC50 values ranging from 10.93 to 25.06 nM, and showed remarkable selectivity for CA IX over the off-target isoform CA II. rsc.org

Another important target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. mdpi.com The inhibition of VEGFR-2 is a key strategy in developing anti-angiogenic therapies, and several sulfonamide derivatives have been identified as potent VEGFR-2 inhibitors. mdpi.com Other validated targets for anticancer sulfonamides include aromatase, anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, topoisomerase, and phosphatidylinositol 3-kinase (PI3K). brown.edunih.govexlibrisgroup.com

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the in vitro investigations of receptor modulation and ligand binding for 5-(Chloromethyl)-2-fluorobenzenesulfonamide or its direct analogues.

While the broader class of benzenesulfonamides has been extensively studied for its interaction with various biological targets, the specific substitution pattern of a 2-fluoro and a 5-chloromethyl group on the benzenesulfonamide core does not appear in the literature in the context of receptor binding assays or ligand modulation studies.

Therefore, it is not possible to provide detailed research findings or data tables as requested in the article outline for this particular compound and its analogues. The absence of such data in the public domain prevents a scientifically accurate and evidence-based discussion on this topic. Further research would be required to elucidate the potential receptor binding profile and mechanism of action for this specific chemical entity.

Advanced Spectroscopic Characterization and Computational Chemistry for 5 Chloromethyl 2 Fluorobenzenesulfonamide Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), vibrational spectroscopy (IR and Raman), and X-ray crystallography provide complementary information that, when combined, offers a complete picture of the compound's identity and structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-(chloromethyl)-2-fluorobenzenesulfonamide, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring atoms. The aromatic region would display complex multiplets for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the three different substituents. The chloromethyl group (–CH₂Cl) would be expected to produce a singlet at approximately 4.5-5.0 ppm, a characteristic downfield shift due to the electronegativity of the adjacent chlorine atom. pdx.edulibretexts.org The sulfonamide (–SO₂NH₂) protons would appear as a broad singlet, typically in the range of 7.0-8.0 ppm, though its position can be highly variable depending on the solvent and concentration. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show six signals for the aromatic carbons, with their chemical shifts influenced by the fluorine, chloromethyl, and sulfonamide groups. The carbon atom bonded to fluorine would exhibit a large coupling constant (¹JCF). nih.govresearchgate.net The chloromethyl carbon is expected to resonate in the range of 40-50 ppm. oregonstate.edu

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It is highly sensitive and provides a wide chemical shift range, making it excellent for detecting subtle structural changes. alfa-chemistry.comnih.gov For this compound, a single resonance would be expected for the fluorine atom attached to the aromatic ring. Its chemical shift, likely in the range of -100 to -130 ppm (relative to CFCl₃), would be characteristic of a fluorine atom ortho to a sulfonyl group and meta to an alkyl group on a benzene ring. organicchemistrydata.orgucsb.educolorado.edu

Table 1: Predicted NMR Chemical Shifts (δ) for 5-(Chloromethyl)-2-fluorobenzenesulfonamide

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Aromatic (Ar-H) | 7.2 – 8.0 | Multiplets (m) |

| ¹H | Chloromethyl (-CH₂Cl) | ~ 4.5 – 5.0 | Singlet (s) |

| ¹H | Sulfonamide (-NH₂) | ~ 7.0 – 8.0 (variable) | Broad Singlet (br s) |

| ¹³C | Aromatic (C-F) | 155 – 165 (with large ¹JCF coupling) | Doublet (d) |

| ¹³C | Aromatic (Ar-C) | 115 – 145 | Multiple signals |

| ¹³C | Chloromethyl (-CH₂Cl) | 40 – 50 | Singlet (s) |

| ¹⁹F | Aromatic (Ar-F) | -100 to -130 | Multiplet (m) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of the elemental formula of a compound and provides insights into its structure through the analysis of its fragmentation patterns.

For 5-(chloromethyl)-2-fluorobenzenesulfonamide (C₇H₇ClFNO₂S), HRMS would confirm its molecular formula by providing an exact mass measurement that matches the theoretical value. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions.

Upon ionization, the molecule can break apart into smaller, characteristic fragments. The fragmentation pattern of aromatic sulfonamides is well-studied and often involves cleavage of the C-S and S-N bonds. nih.govresearchgate.netbenthamdirect.com Key fragmentation pathways for this compound would likely include:

Loss of the chloromethyl radical (•CH₂Cl): A common fragmentation for benzylic halides.

Loss of SO₂: A characteristic rearrangement and elimination for aromatic sulfonamides. nih.gov

Cleavage of the C-S bond: Leading to the formation of a [C₆H₃F(CH₂Cl)]⁺ ion.

Cleavage of the S-N bond: Generating a [C₇H₆ClFSO₂]⁺ ion.

The presence of chlorine would also be evident from the isotopic pattern of chlorine-containing fragments, which show a characteristic M and M+2 peak ratio of approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Table 2: Predicted HRMS Fragments for 5-(Chloromethyl)-2-fluorobenzenesulfonamide

| Proposed Fragment Ion | Formula | Fragmentation Pathway |

| [M-Cl]⁺ | [C₇H₇FNO₂S]⁺ | Loss of chlorine radical |

| [M-SO₂NH₂]⁺ | [C₇H₆ClF]⁺ | Loss of sulfonamide group |

| [M-CH₂Cl]⁺ | [C₆H₄FNO₂S]⁺ | Loss of chloromethyl group |

| [C₆H₅F]⁺ | [C₆H₅F]⁺ | Complex rearrangement |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. americanpharmaceuticalreview.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The key functional groups in 5-(chloromethyl)-2-fluorobenzenesulfonamide would produce characteristic bands in the IR and Raman spectra:

Sulfonamide Group (–SO₂NH₂): This group would give rise to several strong and distinct bands. Two bands for the asymmetric and symmetric stretching of the S=O bonds are expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. researchgate.netnih.gov The N-H stretching vibrations of the primary amide would appear as two bands in the 3400-3200 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations would be observed just above 3000 cm⁻¹. Aromatic C=C stretching vibrations would produce bands in the 1600-1450 cm⁻¹ region.

Chloromethyl Group (–CH₂Cl): The C-H stretching of the methylene (B1212753) group would be seen around 2950-2850 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

C-F Bond: The C-F stretching vibration for an aryl fluoride (B91410) is expected to produce a strong band in the 1300-1200 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| -NH₂ (Sulfonamide) | N-H Stretch | 3400 – 3200 | Medium |

| Aromatic C-H | C-H Stretch | 3100 – 3000 | Medium |

| -CH₂- (Chloromethyl) | C-H Stretch | 2950 – 2850 | Medium |

| Aromatic C=C | C=C Stretch | 1600 – 1450 | Medium-Strong |

| -SO₂- (Sulfonamide) | S=O Asymmetric Stretch | ~ 1350 | Strong |

| C-F | C-F Stretch | 1300 – 1200 | Strong |

| -SO₂- (Sulfonamide) | S=O Symmetric Stretch | ~ 1160 | Strong |

| C-Cl | C-Cl Stretch | 800 – 600 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For 5-(chloromethyl)-2-fluorobenzenesulfonamide, a crystal structure would provide unambiguous confirmation of its molecular connectivity. Furthermore, it would reveal crucial information about its solid-state conformation, such as the orientation of the sulfonamide and chloromethyl groups relative to the benzene ring.

A key aspect of the solid-state structure of sulfonamides is their extensive network of intermolecular hydrogen bonds. nih.govacs.orgresearchgate.net The N-H protons of the sulfonamide group act as hydrogen bond donors, while the sulfonyl oxygens are excellent hydrogen bond acceptors. nih.govdoaj.org X-ray analysis would elucidate this hydrogen-bonding network, revealing how the molecules pack together in the crystal lattice, which is critical for understanding physical properties like melting point and solubility.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular properties that can be difficult or impossible to measure directly. Molecular modeling can be used to predict structures, energies, and spectroscopic properties, helping to interpret experimental data and guide further research.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to model the properties of organic molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. rsc.orgdiva-portal.org

For 5-(chloromethyl)-2-fluorobenzenesulfonamide, DFT calculations could be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths and angles, which can be compared with X-ray crystallography data if available.

Predict Spectroscopic Properties: Calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. nih.govnih.govacs.orgmdpi.com Comparing these predicted spectra with experimental results is a powerful method for structural verification. rsc.orgnih.govnih.gov

Analyze Electronic Structure: Determine the distribution of electron density and calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Map Electrostatic Potential (MEP): Generate a map of the electrostatic potential on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a guide to its intermolecular interactions and potential sites of reaction.

By combining these computational predictions with the data obtained from advanced spectroscopic techniques, a comprehensive and highly detailed understanding of the structural and electronic properties of 5-(chloromethyl)-2-fluorobenzenesulfonamide can be achieved.

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(Chloromethyl)-2-fluorobenzenesulfonamide, this technique would be employed to understand its interaction with a specific biological target, such as an enzyme or a receptor. The primary goal is to predict the binding mode and affinity of the ligand (5-(Chloromethyl)-2-fluorobenzenesulfonamide) within the active site of the target protein.

The process involves generating a three-dimensional structure of the ligand and the target protein, often obtained from crystallographic data or homology modeling. Docking algorithms then explore various possible conformations of the ligand within the protein's binding pocket, calculating a scoring function to estimate the binding energy for each pose. A lower binding energy typically indicates a more stable and favorable interaction.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and the amino acid residues of the target. For instance, the sulfonamide group (-SO₂NH₂) is a well-known zinc-binding group, and docking studies on similar sulfonamides often show this group coordinating with a zinc ion in the active site of metalloenzymes like carbonic anhydrases. nih.govnih.gov The fluorine and chloromethyl substituents on the benzene ring would also be assessed for their contributions to binding through halogen bonds or hydrophobic interactions.

A hypothetical data table from a molecular docking study of 5-(Chloromethyl)-2-fluorobenzenesulfonamide against a target protein might look like the following:

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR123, HIS45, LEU89 |

| Hydrogen Bonds | 1 (with TYR123) |

| Hydrophobic Interactions | HIS45, LEU89 |

This data would provide valuable insights into the structural basis of the ligand's activity and guide further chemical modifications to enhance its binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can reveal the conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the energetic contributions of various interactions.

In a typical MD simulation of the 5-(Chloromethyl)-2-fluorobenzenesulfonamide-protein complex, the system is placed in a simulated physiological environment (e.g., a box of water molecules and ions). The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a specific time period, often nanoseconds to microseconds.

Analysis of the MD trajectory can provide information on:

Conformational Stability: Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms are monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent conformation.

Flexibility of the System: Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are more flexible or rigid. This can highlight key regions involved in the binding event.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, corroborating the scores from molecular docking. peerj.com

A hypothetical data table summarizing results from an MD simulation could be:

| Analysis | Result | Interpretation |

| Average RMSD (Protein) | 1.5 Å | The protein structure is stable with the ligand bound. |

| Average RMSD (Ligand) | 0.8 Å | The ligand maintains a stable conformation in the binding site. |

| Key Interacting Residues | TYR123, HIS45 | These residues consistently interact with the ligand. |

| MM/PBSA Binding Energy | -35 kcal/mol | Strong and stable binding is predicted. |

These simulations offer a deeper understanding of the dynamic nature of the ligand-receptor interaction, which is crucial for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like benzenesulfonamides, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. niscpr.res.innih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A set of benzenesulfonamide (B165840) derivatives with known biological activities (e.g., IC₅₀ values) against a specific target is compiled.

Descriptor Calculation: For each molecule in the data set, a variety of molecular descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of 5-(Chloromethyl)-2-fluorobenzenesulfonamide, even if it has not been experimentally tested. The model can also provide insights into which structural features are most important for activity. For example, a QSAR model for benzenesulfonamide inhibitors of a particular enzyme might reveal that the presence of a halogen atom at a specific position on the benzene ring significantly increases potency.

A hypothetical QSAR equation might look like:

pIC₅₀ = 0.5 * LogP - 0.2 * MolecularWeight + 1.2 * (Presence of Fluorine) + C

This equation would allow for the estimation of the pIC₅₀ (the negative logarithm of the IC₅₀) for 5-(Chloromethyl)-2-fluorobenzenesulfonamide based on its calculated descriptors.

A summary of a hypothetical QSAR model's statistical parameters could be presented in a table:

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.75 |

| Number of Compounds in Training Set | 50 |

| Number of Descriptors in Model | 3 |

These computational approaches, while described here in a general context for the benzenesulfonamide class, would be directly applicable to focused research on 5-(Chloromethyl)-2-fluorobenzenesulfonamide, providing a powerful framework for understanding its biological activity and guiding the development of novel therapeutic agents.

Q & A

Q. What are the key challenges in synthesizing 5-(Chloromethyl)-2-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

Synthesis often involves introducing the chloromethyl group to a fluorinated benzenesulfonamide precursor. A common approach is nucleophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions. However, competing side reactions, such as over-alkylation or hydrolysis of the sulfonamide group, require precise temperature control (0–5°C) and stoichiometric ratios . Purity optimization may involve column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures, as demonstrated in analogous sulfonamide syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR : The H NMR spectrum should show a triplet for the fluorinated aromatic proton (~δ 7.2–7.5 ppm) and a singlet for the chloromethyl (–CHCl) group (~δ 4.5–4.8 ppm). F NMR will confirm the fluorine environment (~-110 to -120 ppm for ortho-fluorine) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm can assess purity, with retention times compared to known sulfonamide standards .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as seen in structurally related N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights exist?

The chloromethyl group is highly electrophilic, enabling SN2 reactions with amines, thiols, or alcohols to form covalent adducts. Computational studies (e.g., DFT calculations) suggest that the fluorine atom’s electron-withdrawing effect enhances the leaving group ability of chloride, accelerating substitution rates. However, steric hindrance from the sulfonamide group may reduce accessibility, necessitating bulky nucleophiles or polar aprotic solvents (e.g., DMF) . Kinetic data from analogous compounds show pseudo-first-order kinetics with activation energies of ~50–60 kJ/mol .

Q. What strategies mitigate instability of the chloromethyl group during long-term storage or biological assays?

- Stabilization : Store under inert gas (N/Ar) at -20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis.

- Derivatization : Pre-formulate as a prodrug (e.g., acetate ester) to mask the chloromethyl group until activation .

- Analytical monitoring : Regular HPLC-MS checks for degradation products (e.g., hydroxymethyl derivatives) .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Metabolic profiling : Use liver microsomes or S9 fractions to identify major metabolites (e.g., glutathione adducts via the chloromethyl group) .

- Pharmacokinetic optimization : Introduce PEGylated carriers or liposomal formulations to enhance solubility and half-life, as shown for sulfonamide-based anticancer agents .

Data Analysis and Experimental Design

Q. What computational tools are recommended for predicting the compound’s interactions with biological targets (e.g., carbonic anhydrase)?

- Docking simulations : AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-recognizing enzymes. The fluorobenzene moiety may enhance hydrophobic interactions in the active site .

- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Utilize datasets from structurally related sulfonamides to correlate substituent effects (e.g., Cl/F positions) with inhibitory potency .

Q. How should researchers design control experiments to confirm the specificity of reactions involving the chloromethyl group?

- Negative controls : Use a dechlorinated analog (e.g., methyl derivative) to rule out non-specific binding or reactivity.

- Isotopic labeling : Introduce C or H into the chloromethyl group to track reaction pathways via MS/MS .

- Competition assays : Compare reaction rates with alternative electrophiles (e.g., bromomethyl analogs) to quantify leaving group effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.